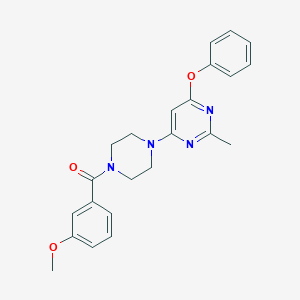

(3-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, triazole-pyrimidine hybrids have been synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Applications De Recherche Scientifique

Antimicrobial Activity

One study focused on the synthesis and antimicrobial activity of new pyridine derivatives, where compounds like amide derivatives were prepared and showed variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antioxidative Stress Properties

Another significant application is in the area of antioxidative stress, where derivatives possessing anti-stress oxidative properties were synthesized using a specific starting material. The electrochemical synthesis led to novel derivatives indicating the chemical’s utility in creating compounds with potential antioxidative properties (Largeron & Fleury, 1998).

Antibacterial Activity

Further research into the synthesis and biological activity of triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, suggesting the potential of these compounds in antibacterial applications (Nagaraj, Srinivas, & Rao, 2018).

Inhibition of Tubulin Polymerization

Research has also explored the use of N-heterocyclic derivatives derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. These studies showed excellent antiproliferative properties against a large number of cancer cell lines, indicating their potential use in cancer therapy (Prinz et al., 2017).

G Protein-Coupled Receptor Antagonists

Another application is in the discovery of potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7). The study reported the synthesis and evaluation of small molecule antagonists, highlighting the compound's role in neurological research and potential therapeutic applications (Romero et al., 2012).

Bioactive Derivatives Synthesis

Additionally, the synthesis of bioactive derivatives, such as Mannich base derivatives related to insect growth regulators and anti-leukemic agents, showcases the versatility of these compounds in medicinal chemistry (Jurd, 1985).

Mécanisme D'action

Target of Action

The primary targets of this compound are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play a crucial role in the production of pro-inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), which increase in concentration with rising inflammation .

Mode of Action

The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting the activity of COXs and NOS, it reduces the production of pro-inflammatory mediators like PGs and NO . This leads to a decrease in inflammation, as these mediators are responsible for the redness, swelling, discomfort, and heat associated with inflammation .

Pharmacokinetics

Its ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the amount of iNOS and COX-2 protein expression . This results in the inhibition of the inflammatory response, as these proteins are involved in the production of pro-inflammatory mediators .

Action Environment

This suggests that the compound’s efficacy may be influenced by the presence of inflammatory stimuli in the environment .

Propriétés

IUPAC Name |

(3-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-19-8-4-3-5-9-19)26-11-13-27(14-12-26)23(28)18-7-6-10-20(15-18)29-2/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSLSJVXGJNJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)

methanone](/img/structure/B2863755.png)

![2-[4-(Methylsulfanyl)phenyl]-2-oxoacetaldehyde](/img/structure/B2863756.png)